3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

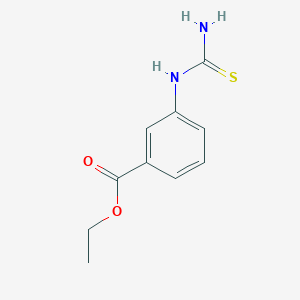

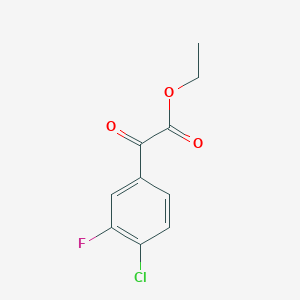

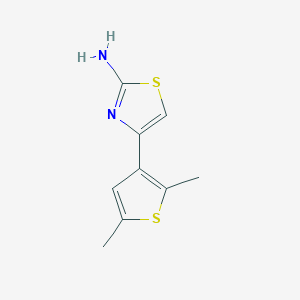

The compound 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione (hereafter referred to as MTTN) is a heterocyclic compound that contains a thiadiazole ring, a functional group known for its biological activity and potential use in pharmaceuticals. The presence of both hydroxymethyl and methylthio substituents suggests that MTTN could serve as a versatile building block for the synthesis of various biologically active compounds .

Synthesis Analysis

MTTN can be synthesized through methods that involve the reaction of aryl hydrazines and monoalkyl hydrazines with carbon disulfide and organic halides in the presence of anhydrous potassium phosphate . Another approach for synthesizing related thiazole compounds involves the condensation of chloroacetic acid with thiourea, followed by a series of reactions including halogenation, reduction, and catalytic deuteration . Additionally, methods for large-scale preparations of thiadiazole derivatives have been adapted, which include cyclization reactions that can lead to transmethylation and the formation of MTTN .

Molecular Structure Analysis

The molecular structure of MTTN has been studied using Raman spectroscopy and theoretical calculations. These studies have revealed that MTTN forms hydrogen bonding clusters in different solvents, which significantly affect its Raman intensity patterns. The intermolecular hydrogen bonding interactions are crucial for the stability of the thione structure in MTTN . Furthermore, vibrational spectroscopy and quantum chemical calculations have been used to analyze the thiol-thione tautomerism and internal rotation about the C-S bonds in MTTN, confirming the favored thione tautomer .

Chemical Reactions Analysis

MTTN's chemical reactivity has been explored in the context of fungicidal activity. Derivatives of thiadiazoles, which share a similar core structure to MTTN, have been synthesized and tested against Rhizoctonia solani, a plant pathogen. The structure-activity relationships of these compounds have been evaluated, indicating the potential for MTTN derivatives to serve as fungicides .

Physical and Chemical Properties Analysis

The physical and chemical properties of MTTN are influenced by its molecular structure and the nature of its substituents. The hydrogen bonding interactions, as well as the thiol-thione tautomerism, play a significant role in its solubility and reactivity in different solvents. The Raman and infrared spectroscopy studies provide insights into the vibrational modes of MTTN, which are related to its physical properties . Additionally, the synthesis of stable isotope-labeled derivatives of related thiazole compounds suggests that MTTN could also be modified to produce labeled compounds for biological studies .

properties

IUPAC Name |

3-(hydroxymethyl)-5-methylsulfanyl-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS3/c1-9-3-5-6(2-7)4(8)10-3/h7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWMAVRBFRLQGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C(=S)S1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361322 |

Source

|

| Record name | 3-(Hydroxymethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90567-39-8 |

Source

|

| Record name | 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90567-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1302059.png)

![2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302068.png)